molecular formula C8H8Br2O B065649 4-Bromo-2-(bromomethyl)-1-methoxybenzene CAS No. 184970-28-3

4-Bromo-2-(bromomethyl)-1-methoxybenzene

Cat. No. B065649
M. Wt: 279.96 g/mol
InChI Key: MZJDFNYHPWAVQP-UHFFFAOYSA-N
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Patent
US08383821B2

Procedure details

To a solution of (5-bromo-2-methoxyphenyl)methanol (1.0 g, 4.6 mmol) in dichloromethane (10 mL) at 0° C. was added tribromophosphine (1 M in dichloromethane, 9.2 mL, 9.2 mmol). The ice bath was removed and the reaction stirred for 15 min. The reaction was concentrated, poured onto cold saturated sodium bicarbonate, extracted with pentane, dried over magnesium sulfate, and concentrated to give 1.15 g (89%) as a white crystalline solid. 1H NMR (500 MHz, CDCl3) δ ppm 7.44 (d, J=2.5 Hz, 1H), 7.38 (dd, J=8.9, 6.1 Hz, 1H), 4.47 (s, 2H), 3.87 (s, 3H); 13C NMR (126 MHz, CDCl3) δ ppm 156.7, 133.6, 132.8, 128.4, 112.8, 112.7, 56.0, 27.5.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH2:8]O)[CH:7]=1.[Br:12]P(Br)Br>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH2:8][Br:12])[CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CO)OC
Name
Quantity
9.2 mL
Type
reactant
Smiles
BrP(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
poured onto cold saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 1.15 g (89%) as a white crystalline solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=CC(=C(C=C1)OC)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.